molecular formula C16H23ClN2O B11338190 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

Cat. No.: B11338190
M. Wt: 294.82 g/mol
InChI Key: AZMDJVMZHUVNAC-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is a synthetic compound that belongs to the class of amides It features a pyrrolidine ring, a chlorophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenyl group.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is unique due to its specific combination of a pyrrolidine ring, a chlorophenyl group, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]butanamide

InChI

InChI=1S/C16H23ClN2O/c1-2-7-16(20)18-12-15(19-10-5-6-11-19)13-8-3-4-9-14(13)17/h3-4,8-9,15H,2,5-7,10-12H2,1H3,(H,18,20)

InChI Key

AZMDJVMZHUVNAC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCC2

Origin of Product

United States

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